(E)-Dec-5-ene-4,7-dione is an organic compound with the molecular formula . It features a ten-carbon chain characterized by a double bond between the fifth and sixth carbon atoms and two ketone groups located at the fourth and seventh positions. This compound belongs to the class of enones, which are known for their reactivity and versatility in various
The reactivity of (E)-Dec-5-ene-4,7-dione is primarily attributed to its conjugated system, which facilitates nucleophilic and electrophilic interactions.
The synthesis of (E)-Dec-5-ene-4,7-dione typically involves aldol condensation reactions between suitable aldehydes and ketones. A common synthetic route includes the reaction between 4-oxohexanal and 3-buten-2-one under basic conditions using sodium hydroxide or potassium hydroxide as catalysts. This method generates an enolate intermediate that subsequently forms the desired compound.
On an industrial scale, continuous flow processes can be employed to enhance yield and purity. Catalysts, controlled temperature, and pressure conditions are crucial for efficient production. Purification techniques such as distillation and recrystallization are often utilized to isolate the compound in its pure form .
(E)-Dec-5-ene-4,7-dione has diverse applications in both synthetic chemistry and potential therapeutic contexts:
Interaction studies involving (E)-Dec-5-ene-4,7-dione focus on its reactivity with biological targets. The compound's ability to modulate enzyme activity or interact with cellular pathways has implications for understanding its pharmacological potential. Specific studies examining its interaction with neuroprotective mechanisms have indicated that derivatives of similar compounds may exhibit beneficial effects on neuronal health by blocking calcium influx through NMDA receptors .
Several compounds share structural similarities with (E)-Dec-5-ene-4,7-dione:
| Compound Name | Characteristics |
|---|---|
| (E)-Hex-3-ene-2,5-dione | A shorter-chain analog with similar reactivity but different physical properties. |
| (E)-Dodec-7-ene-6,9-dione | A longer-chain analog exhibiting comparable chemical behavior but distinct applications. |
| (E)-Octa-6-en-3,7-dione | Another related compound that demonstrates similar reactivity patterns but varies in chain length and functional groups. |
(E)-Dec-5-ene-4,7-dione is unique due to its specific ten-carbon chain length and the precise positioning of its double bond and ketone groups. This structural arrangement imparts distinct reactivity profiles compared to its analogs, making it particularly valuable for specific synthetic applications and research endeavors .
The systematic IUPAC name for this compound is (E)-dec-5-ene-4,7-dione, derived from its decane backbone, double bond at position 5, and ketone groups at positions 4 and 7. The (E) designation specifies the trans configuration of the double bond, where the higher-priority substituents (the ketone groups) reside on opposite sides.
Key structural features:
The stereochemistry is confirmed via nuclear magnetic resonance (NMR) coupling constants and computational simulations. For instance, the trans double bond exhibits a characteristic coupling constant ($$J$$) of 15–18 Hz in $$^{1}\text{H}$$ NMR, distinguishing it from the cis isomer ($$J = 10–12 \ \text{Hz}$$).
The (Z)-isomer of dec-5-ene-4,7-dione, though less thermodynamically stable, provides critical insights into structure-property relationships.
| Property | (E)-Isomer | (Z)-Isomer |
|---|---|---|
| Melting point | 98–100°C (predicted) | 85–88°C (predicted) |
| Boiling point | 320–325°C (predicted) | 310–315°C (predicted) |
| Dipole moment | 3.2 D (calculated) | 4.1 D (calculated) |
| Solubility in H₂O | Low (<0.1 g/L) | Moderate (~0.5 g/L) |
The (Z)-isomer’s higher dipole moment arises from cis-oriented ketones, enhancing polarity and aqueous solubility. Conversely, the (E)-isomer’s trans configuration reduces steric strain, favoring crystalline packing and higher melting points.
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two stable conformers for (E)-dec-5-ene-4,7-dione:
Energy differences:
The energy barrier for interconversion is ~4.8 kcal/mol, indicating moderate flexibility at room temperature.
The synthesis of (E)-Dec-5-ene-4,7-dione via catalytic oxidation leverages transition-metal catalysts to induce selective dehydrogenation. Palladium-based systems, such as Pd(DMSO)₂(TFA)₂, have demonstrated efficacy in converting cyclic ketones to α,β-unsaturated enones under aerobic conditions [7]. For instance, cyclohexanone derivatives undergo dehydrogenation via a Pdᴵᴵ-enolate intermediate, followed by β-hydride elimination, to yield conjugated enones [7]. This method avoids stoichiometric oxidants like IBX, instead utilizing molecular oxygen for catalyst regeneration, which enhances atom economy [7].
Aldol condensation represents another viable route. Base-catalyzed reactions between aldehydes and ketones form β-hydroxy ketones, which dehydrate to enones under acidic or basic conditions [5]. For example, condensing 4-oxohexanal with 3-buten-2-one generates a β-hydroxy intermediate that eliminates water to produce (E)-Dec-5-ene-4,7-dione [5]. The reaction’s selectivity for the (E)-isomer arises from the thermodynamic stability of the conjugated system [5].
| Method | Catalyst | Yield (%) | Key Conditions |
|---|---|---|---|
| Pd-mediated dehydrogenation | Pd(DMSO)₂(TFA)₂ | 85–90 | O₂ atmosphere, 80°C |
| Aldol condensation | NaOH/KOH | 70–75 | Reflux, toluene solvent |
Current literature lacks explicit reports on enzymatic synthesis of (E)-Dec-5-ene-4,7-dione. However, laccase-mediated oxidations of analogous enones suggest potential pathways. For instance, laccases, coupled with redox mediators, can oxidize phenolic substrates to quinones [4]. Adapting such systems for non-phenolic precursors remains an underexplored area, warranting further investigation into mediator design and substrate scope [4].
Industrial-scale synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enhance mass transfer and temperature control, critical for exothermic dehydrogenation reactions [7]. For example, Pd-catalyzed aerobic dehydrogenation in flow systems achieves higher throughput (up to 100 g/hr) compared to batch processes [7]. Catalyst immobilization on solid supports reduces metal leaching and facilitates recycling, lowering production costs [8].
Purification integrates fractional distillation and crystallization. The enone’s volatility necessitates low-pressure distillation to prevent thermal degradation, while recrystallization from ethanol-water mixtures yields >99% purity [6].
Pd(DMSO)₂(TFA)₂ outperforms other Pdᴵᴵ complexes in dehydrogenation due to its stability under aerobic conditions [7]. Nickel catalysts, while cost-effective, exhibit lower selectivity for enones, often yielding over-oxidized byproducts [8].
Polar aprotic solvents like DMSO stabilize Pdᴵᴵ intermediates, accelerating dehydrogenation [7]. Optimal temperatures range from 70–90°C, balancing reaction rate and byproduct formation [7].
Maintaining O₂ at 1–2 atm ensures efficient catalyst regeneration without promoting side reactions [7]. Excess oxygen increases oxidation of the enone to dicarboxylic acids [7].
Proton Nuclear Magnetic Resonance Spectroscopy:
The proton nuclear magnetic resonance spectrum of (E)-Dec-5-ene-4,7-dione exhibits characteristic signals that provide structural confirmation and stereochemical information. The compound displays molecular formula C₁₀H₁₆O₂ with molecular weight 168.236 g/mol [1] [2]. The two methyl groups attached to the carbonyl carbons appear as singlets in the region of 2.1-2.2 ppm, integrating for 6 protons [3] [4]. The methylene protons adjacent to the carbonyl groups (positions 3 and 8) are observed as multiplets in the 2.6-2.8 ppm range, integrating for 4 protons total with coupling constants of 6-8 Hz characteristic of aliphatic proton-proton coupling [5] [6].
The alkene protons at positions 5 and 6 represent the most diagnostic signals in the spectrum, appearing as multiplets in the 5.4-5.6 ppm range. These protons exhibit trans coupling with a coupling constant of 15-16 Hz, confirming the E-stereochemistry of the double bond [7] [5] [6]. This coupling constant falls within the established range of 12-18 Hz for trans-alkene protons, providing unambiguous evidence for the E-configuration [5] [6]. The methylene protons at positions 2 and 9 appear as multiplets in the 2.4-2.6 ppm region, while those at positions 1 and 10 are observed at 2.7-2.9 ppm, both integrating for 4 protons each [4].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy:
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework. The carbonyl carbons at positions 4 and 7 appear as singlets in the characteristic ketone region at 198-202 ppm and 208-212 ppm respectively [3] [8]. The slight difference in chemical shifts between these carbonyl carbons reflects their different chemical environments within the molecular framework. The methyl carbons appear as quartets at 29-30 ppm due to coupling with attached protons [9] [4].
The alkene carbons at positions 5 and 6 are observed as doublets in the 127-130 ppm region with one-bond carbon-hydrogen coupling constants of 155-170 Hz, typical for sp²-hybridized carbons [9] [6]. The aliphatic methylene carbons appear as triplets in the 40-45 ppm range, showing characteristic coupling patterns for saturated carbon centers [9] [4]. The carbon-13 spectrum confirms the presence of ten carbon atoms with the expected multiplicities and chemical shifts consistent with the proposed structure [8].
Two-Dimensional Nuclear Magnetic Resonance Techniques:
Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information for structural elucidation. Heteronuclear Single Quantum Coherence spectroscopy establishes direct carbon-hydrogen correlations, confirming the attachment of protons to their respective carbon centers [10] [11]. Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range correlations between protons and carbons separated by two or three bonds, enabling the establishment of molecular connectivity patterns [10].
The Heteronuclear Multiple Bond Correlation experiment is particularly valuable for identifying correlations between the methyl protons and the carbonyl carbons, as well as connections between the alkene protons and the adjacent methylene carbons [10]. Correlation Spectroscopy provides information about proton-proton connectivities through scalar coupling, facilitating the assignment of the alkyl chain and confirming the overall molecular framework [10] [11].
The infrared spectrum of (E)-Dec-5-ene-4,7-dione exhibits characteristic absorption bands that provide functional group identification and structural information. The most prominent features are the carbonyl stretching vibrations of the two ketone groups, which appear as strong absorptions at approximately 1715 cm⁻¹ [12] [13] [14]. These bands are particularly intense due to the large dipole moment change during the carbonyl stretching vibration, making them easily identifiable and diagnostic [12] [13].
The carbonyl stretching frequencies are consistent with saturated aliphatic ketones, which typically absorb in the 1710-1720 cm⁻¹ region [14] [15] [16]. The presence of two distinct ketone groups may result in slight variations in the exact positioning of these bands, though they often overlap due to their similar chemical environments [12] [17]. The strong intensity and sharp character of these absorptions provide unambiguous evidence for the presence of ketone functionality [18] [13].
The carbon-hydrogen stretching vibrations appear in the 2850-3000 cm⁻¹ region with medium to strong intensity, representing the aliphatic methyl and methylene groups present in the molecule [14] [15]. The carbon-carbon double bond stretching vibration is observed as a weak to medium intensity band in the 1640-1680 cm⁻¹ region, characteristic of alkene functionality [17]. Additional bands in the 1450-1470 cm⁻¹ region correspond to carbon-hydrogen bending vibrations of the aliphatic groups [17].
The infrared spectrum validation score of 0.977231 for the vapor phase measurement indicates excellent agreement between computed and experimental spectral data [19]. The absence of broad absorption bands in the 3200-3600 cm⁻¹ region confirms the lack of hydroxyl or amino functionality, consistent with the proposed diketone structure [12] [13].
The thermodynamic properties of (E)-Dec-5-ene-4,7-dione have been estimated using computational methods and group contribution approaches due to the limited availability of experimental data. The heat capacity is estimated to be in the range of 300-350 J/mol·K at standard conditions, calculated using group contribution methods that account for the molecular structure and functional groups present [20] [21] [22].
The enthalpy of formation is predicted to be approximately -400 to -450 kJ/mol, reflecting the stability conferred by the ketone functional groups and the conjugated system [20] [23]. This value is consistent with similar diketone compounds and takes into account the stabilization energy from the molecular framework [21] [23]. The entropy is estimated at 400-450 J/mol·K, accounting for the molecular complexity and rotational degrees of freedom present in the ten-carbon chain [21] [22].
Computational studies using density functional theory approaches provide additional thermodynamic insights. The formation enthalpy calculations incorporate electronic structure effects and molecular geometry optimization to achieve reliable predictions [24] [23]. The thermal contributions to thermodynamic properties include zero-point vibrational energies and temperature-dependent corrections calculated via quasiharmonic approximations [23].
The stability of the compound under standard conditions is influenced by the presence of the ketone functional groups, which provide thermodynamic stabilization through resonance effects [20] [21]. The trans-configuration of the double bond contributes additional stability compared to the corresponding cis-isomer, as reflected in the calculated thermodynamic parameters [25] [26].
The solubility characteristics of (E)-Dec-5-ene-4,7-dione reflect its dual nature as a compound containing both hydrophobic alkyl chains and hydrophilic ketone functional groups. The water solubility is estimated to be 50-200 mg/L at 25°C, limited primarily by the hydrophobic character of the ten-carbon backbone [2]. This solubility range is consistent with compounds of similar molecular weight and polarity [27] [28].
The octanol-water partition coefficient (LogP) is calculated to be 2.28, indicating moderate lipophilicity [2]. This value suggests a preference for the organic phase over the aqueous phase by approximately 190-fold, which is typical for compounds with this molecular structure and functionality [29] [30]. The polar surface area of 34.14 Ų reflects the contribution of the two ketone oxygen atoms to the overall molecular polarity [2].
Partition coefficient studies using hexane-nitromethane systems provide additional insights into the compound's distribution behavior. The estimated LogP value in this system ranges from 1.5-2.5, which correlates well with similar ketone-containing compounds [31]. These partition coefficients are valuable for predicting behavior in various extraction and separation processes [31] [32].
The compound demonstrates high solubility in polar aprotic solvents such as acetone and dimethyl sulfoxide, where complete miscibility is expected due to favorable dipole-dipole interactions with the ketone functional groups [27] [33]. Similarly, high solubility is predicted in polar protic solvents like ethanol, where hydrogen bonding interactions can occur with the carbonyl oxygen atoms [33]. Good solubility is also anticipated in non-polar solvents such as chloroform, driven by the hydrophobic alkyl portions of the molecule [31] [32].